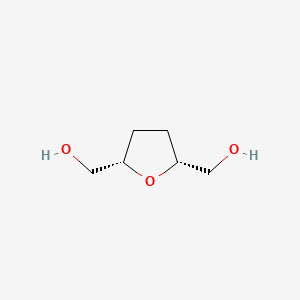

cis-2,5-Bishydroxymethyl-tetrahydrofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273175 | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-40-3 | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,5-Bis(hydroxymethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-TETRAHYDROFURANDIMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-2,5-Bishydroxymethyl-tetrahydrofuran synthesis from 5-HMF

An In-depth Technical Guide for the Synthesis of cis-2,5-Bishydroxymethyl-tetrahydrofuran from 5-Hydroxymethylfurfural

Executive Summary

The conversion of 5-Hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, into value-added derivatives is a cornerstone of modern biorefinery research.[1] Among these derivatives, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) is a highly promising diol for the synthesis of renewable polyesters, polyurethanes, and other high-performance polymers.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of BHMTHF from HMF, with a particular focus on achieving high selectivity for the desired cis-stereoisomer. We will explore the fundamental reaction pathways, delve into the intricacies of various catalytic systems—from noble and non-precious metals to advanced bimetallic and biocatalytic approaches—and present detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of how to control reaction selectivity and efficiency.

Introduction: The Strategic Importance of BHMTHF

5-Hydroxymethylfurfural (HMF) is readily produced from the dehydration of C6 sugars found in lignocellulosic biomass, positioning it as a critical bridge between renewable feedstocks and a sustainable chemical industry.[1] Its unique structure, featuring an aldehyde group, a hydroxyl group, and a furan ring, allows for its conversion into a wide array of valuable chemicals.[4]

The complete hydrogenation of HMF yields 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a saturated diol that overcomes the stability issues associated with the furan ring in its precursor, 2,5-bis(hydroxymethyl)furan (BHMF).[3][5] BHMTHF serves as a robust monomer for producing polymers with enhanced thermal and chemical stability, making it a valuable target for industrial applications.[2] The synthesis, however, is a multi-step process fraught with challenges, primarily in controlling selectivity. The reaction must first reduce the aldehyde group to a hydroxyl group and then saturate the furan ring, all while avoiding unwanted side reactions like hydrogenolysis or polymerization.[6] Furthermore, controlling the stereochemistry of the final product to favor the cis isomer is a significant hurdle that dictates the properties of the resulting polymers.

Reaction Pathways and Mechanistic Considerations

The conversion of HMF to BHMTHF is a sequential hydrogenation process. Understanding this pathway is critical for designing effective catalytic systems.

Primary Reaction Pathway:

-

Step 1: Aldehyde Hydrogenation. The formyl (aldehyde) group of HMF is selectively hydrogenated to a hydroxyl group, yielding the intermediate 2,5-bis(hydroxymethyl)furan (BHMF). This step is generally kinetically and thermodynamically favorable.[7]

-

Step 2: Furan Ring Hydrogenation. The furan ring of BHMF is subsequently hydrogenated to a saturated tetrahydrofuran ring, producing BHMTHF. This step is more challenging and typically requires more severe reaction conditions (higher temperature and/or pressure) or more active catalysts.[3]

Caption: Reaction pathway from HMF to BHMTHF, highlighting the key intermediate.

Achieving high selectivity for BHMTHF requires a catalyst that can perform both hydrogenation steps efficiently without promoting side reactions. The key is to use conditions that allow the second step (ring saturation) to proceed after the first step (aldehyde reduction) is complete, without leading to the cleavage of C-O bonds (hydrogenolysis).[8]

Catalytic Systems for BHMTHF Synthesis

The choice of catalyst is the most critical factor in determining the yield and selectivity of the HMF to BHMTHF conversion. Catalysts are broadly classified into noble metal, non-noble metal, and bimetallic systems.

Noble Metal Catalysts

Precious metals, particularly Ruthenium (Ru), are highly effective for this transformation due to their exceptional ability to catalyze ring hydrogenation.[8]

-

Ruthenium (Ru): Ru-based catalysts are the most widely studied for producing BHMTHF.[8] They can effectively catalyze both the aldehyde and furan ring hydrogenation steps. The selectivity towards either the intermediate BHMF or the final product BHMTHF can be controlled by tuning reaction conditions. For instance, using a Ru/C catalyst, lower temperatures favor BHMF, while higher temperatures and pressures drive the reaction to completion, yielding BHMTHF with high selectivity.[3] A study using a Ru/MgO-ZrO₂ catalyst demonstrated that the pH of the reaction medium could also be used to control the selectivity between BHMF and BHMTHF.[8]

-

Platinum (Pt) and Palladium (Pd): While highly active for aldehyde hydrogenation, Pt and Pd catalysts often have a higher propensity for C-O bond hydrogenolysis, which can lead to the formation of undesired byproducts like 2,5-dimethylfuran (DMF).[9][10]

Non-Noble Metal Catalysts

The high cost of noble metals has driven research into more economical alternatives. Non-noble metals like Nickel (Ni), Copper (Cu), and Cobalt (Co) are promising candidates.

-

Nickel (Ni): Nickel catalysts, especially Raney Ni, are known for their high hydrogenation activity. They can be employed for the full conversion of HMF to BHMTHF. However, they often require higher temperatures and pressures and can be less selective than their noble metal counterparts. Recent research has focused on creating structured Ni catalysts, such as hortensia-like α-Ni(OH)₂, which show high activity in transfer hydrogenation processes.[7]

-

Copper (Cu): Copper-based catalysts, like Cu-ZnO and Cu-Al₂O₃, are exceptionally selective for the hydrogenation of the C=O bond in HMF to produce BHMF.[10][11] However, they generally lack the activity to hydrogenate the furan ring, making them unsuitable for the direct synthesis of BHMTHF unless combined with another, more active metal.[10]

Bimetallic Catalysts

Bimetallic catalysts often exhibit synergistic effects, where the combination of two metals results in enhanced activity, selectivity, and stability compared to the individual components.

-

Ru-Co/AC: The introduction of Cobalt to a Ruthenium catalyst supported on activated carbon (AC) can promote the dispersion of Ru nanoparticles and facilitate electron transfer, improving catalytic activity for hydrogenolysis reactions.[12] While often tuned for DMF production, such systems can be modified for BHMTHF synthesis.

-

Ni-Ga: Ni-Ga intermetallic catalysts have shown promise in selectively hydrogenating the carbonyl group of HMF. The addition of Gallium disrupts large nickel ensembles, which suppresses the side reaction of furan ring hydrogenation, making it highly selective for BHMF.[13] This principle can be adapted to develop catalysts for the second stage of the reaction.

Alternative Synthesis Routes

While direct hydrogenation with molecular H₂ is the most common approach, alternative methods that avoid high-pressure hydrogen are gaining traction.

Catalytic Transfer Hydrogenation (CTH)

CTH utilizes a hydrogen donor molecule, typically a secondary alcohol like isopropanol or 2-butanol, to provide the necessary hydrogen in situ.[14][15] This approach offers several advantages, including milder reaction conditions and enhanced safety by avoiding the handling of high-pressure H₂ gas.

The mechanism often proceeds via a Meerwein–Ponndorf–Verley (MPV) reduction, where the catalyst (commonly a Lewis acidic metal center like Zr or Hf) coordinates both the carbonyl substrate (HMF) and the alcohol donor.[16]

-

Zirconium-based Catalysts: Zr-based catalysts, including Zr-HTC (hydrothermal carbon) and ZrCa@CNS (carbon nanosheets), have demonstrated outstanding activity, achieving near-quantitative yields of BHMF at mild temperatures (120-190°C).[14][17]

-

Ru/Co₃O₄: This system has been used effectively for the CTH of HMF to BHMF using isopropanol as the hydrogen source, achieving an 82% yield at 190 °C.[11]

Sources

- 1. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeO<sub>x</sub>/AC Catalysts - ProQuest [proquest.com]

- 10. mdpi.com [mdpi.com]

- 11. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]

- 12. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02054E [pubs.rsc.org]

- 13. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of cis-2,5-Bishydroxymethyl-tetrahydrofuran

An In-depth Technical Guide to the Physicochemical Properties and Analysis of cis-2,5-Bishydroxymethyl-tetrahydrofuran

Abstract

Cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-DHMTHF), a saturated heterocyclic diol, is a promising bio-derived platform chemical with significant potential in the development of advanced polymers such as polyesters and polyurethanes.[1][2] Derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key product of biomass conversion, this molecule's specific stereochemistry plays a crucial role in determining the final properties of resulting materials.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of cis-DHMTHF, its synthesis, and detailed protocols for its characterization, with a focus on differentiating it from its trans-isomer. This document is intended for researchers, chemists, and material scientists engaged in sustainable chemistry and drug development.

Introduction: A Bio-Derived Building Block

The global shift towards a bio-based economy has intensified the search for sustainable alternatives to petroleum-derived chemicals.[4] 2,5-Bishydroxymethyl-tetrahydrofuran (DHMTHF), also known as 2,5-tetrahydrofurandimethanol, emerges from this effort as a versatile diol.[5] It is typically synthesized via the catalytic hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), which itself is a reduction product of HMF.[1][3] The hydrogenation of the furan ring in BHMF leads to the formation of a saturated tetrahydrofuran ring, creating two stereocenters at the C2 and C5 positions and resulting in cis and trans diastereomers.[2]

The spatial arrangement of the two hydroxymethyl groups—either on the same side (cis) or opposite sides (trans) of the ring plane—profoundly influences the molecule's geometry, reactivity, and its suitability for specific polymerization applications.[2][6] For instance, the cis/trans ratio in DHMTHF-derived polyesters has been shown to significantly affect the crystallinity and mechanical properties of the final polymer.[2][6] Therefore, precise control over the synthesis and robust analytical methods to quantify the isomeric ratio are paramount for its effective utilization.

Synthesis and Isomeric Control

The primary route to DHMTHF is the hydrogenation of the furan ring in BHMF. The choice of catalyst and reaction conditions is critical for achieving high yields and influencing the diastereoselectivity of the product.

Synthetic Pathway

The synthesis is a two-step process starting from the widely available bio-derived platform chemical, 5-hydroxymethylfurfural (HMF).

-

Reduction of HMF to BHMF : The aldehyde group of HMF is selectively reduced to a primary alcohol to yield 2,5-bis(hydroxymethyl)furan (BHMF). This can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation.[7][8]

-

Hydrogenation of BHMF to DHMTHF : The furan ring of BHMF is subsequently hydrogenated to the tetrahydrofuran ring. This step is typically performed under hydrogen pressure using heterogeneous catalysts.

Causality in Catalyst Selection

Experimental evidence shows that the choice of catalyst directly impacts the resulting cis/trans ratio.

-

Raney-Nickel (Raney-Ni) : This catalyst has been shown to favor the formation of the cis isomer.[2] Hydrogenation of BHMF using Raney-Ni can yield DHMTHF with a high cis:trans ratio, for example, 93:7.[2] This selectivity is likely due to the steric hindrance imposed by the catalyst surface, which favors the adsorption of the BHMF molecule in a conformation that leads to the syn-addition of hydrogen, resulting in the cis product.

-

Ruthenium (Ru-based catalysts) : While effective for hydrogenation, certain ruthenium catalysts can also facilitate the isomerization of the cis product to the more thermodynamically stable trans isomer via a borrowing hydrogen-type reaction mechanism.[2][6] This allows for the post-synthetic adjustment of the cis/trans ratio, providing a valuable tool for tuning material properties.

Physical and Chemical Properties

The properties of DHMTHF are summarized below. It is critical to note that some reported data does not distinguish between isomers, while other data is specific to the cis form.

General Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [5][9] |

| Molecular Weight | 132.16 g/mol | [5][9] |

| Appearance | Colorless to pale yellow viscous, hygroscopic liquid | [5][9][10] |

| CAS Number (cis-isomer) | 2144-40-3 | [11] |

| CAS Number (Isomer Mixture) | 104-80-3 | [5][9][12] |

| Density (20°C) | 1.130 ± 0.06 g/cm³ | [9] |

| Boiling Point | 261.6 °C at 760 mmHg | [9][11] |

| Melting Point | Below -50 °C | [5] |

| Flash Point | 112.0 ± 17.6 °C | [9][11] |

Solubility

cis-DHMTHF is a polar molecule due to the ether linkage and two hydroxyl groups, granting it miscibility with a range of polar solvents.

| Solvent | Miscibility | Source(s) |

| Water | Miscible | [5] |

| Methanol | Miscible | [5][9] |

| Ethanol | Miscible | [5] |

| Acetone | Miscible | [5] |

| Ethyl Acetate | Miscible | [9] |

| Chloroform | Miscible | [5] |

| Diethyl Ether | Moderately Soluble | [5] |

| Toluene | Moderately Soluble | [5] |

| Heptane | Almost Insoluble | [5] |

Spectroscopic and Chromatographic Characterization

Accurate characterization is essential to confirm the structure and determine the isomeric purity of cis-DHMTHF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between the cis and trans isomers of DHMTHF. The symmetry of the molecules results in distinct spectral patterns.

-

cis-isomer : Due to its C₂ᵥ symmetry, the two protons on C2 and C5 are chemically equivalent, as are the two hydroxymethyl groups. This leads to a simpler spectrum.

-

trans-isomer : This isomer has C₂ symmetry, resulting in a different set of chemical equivalences and a distinct NMR spectrum.

Spectra for the cis isomer are publicly available in spectral databases.[13] The determination of the cis/trans ratio is reliably achieved by integrating specific, well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups. The spectrum of cis-DHMTHF is expected to show:

-

Strong, broad O-H stretch : ~3300-3400 cm⁻¹ (indicative of the hydroxyl groups and hydrogen bonding).

-

C-H stretches : ~2850-2950 cm⁻¹ (from the alkyl groups on the ring and hydroxymethyl carbons).

-

Strong C-O stretch : ~1050-1150 cm⁻¹ (characteristic of the cyclic ether and primary alcohol C-O bonds).

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight (132.16 g/mol ) and study fragmentation patterns. Expected fragments would arise from the loss of water (M-18), loss of a hydroxymethyl group (M-31), and cleavage of the tetrahydrofuran ring.

Experimental Protocols

The following protocols are designed as self-validating systems for the analysis and characterization of DHMTHF.

Protocol: Determination of Cis/Trans Isomer Ratio by ¹H NMR

Objective: To quantitatively determine the ratio of cis to trans isomers in a sample of 2,5-Bishydroxymethyl-tetrahydrofuran.

Methodology Rationale: ¹H NMR provides distinct, non-overlapping signals for the protons on the C2 and C5 positions of the cis and trans isomers, allowing for direct quantification via integration. Deuterated chloroform (CDCl₃) is a suitable solvent, though DMSO-d₆ can also be used.[14]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of the DHMTHF sample into an NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., 1,4-dinitrobenzene, if absolute quantification is needed).[2] Tetramethylsilane (TMS) should be present as a 0 ppm reference.

-

Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Place the tube in the NMR spectrometer. Set the experiment parameters (e.g., 400 MHz or higher for better resolution). Ensure proper tuning and shimming of the instrument to obtain sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Analysis & Quantification:

-

Identify the characteristic signals for the cis and trans isomers. These are typically the multiplets corresponding to the protons at the C2 and C5 positions.

-

Integrate the area under the respective peaks for both isomers.

-

Calculate the ratio using the formula: % cis = [Integration_cis / (Integration_cis + Integration_trans)] * 100

-

Applications in Drug Development and Material Science

The diol functionality of cis-DHMTHF makes it a valuable building block for creating a diverse range of molecules and materials.[12]

-

Polymer Synthesis : It serves as a key monomer for producing advanced polymers like polyesters and polyurethanes.[1][12] The rigid tetrahydrofuran ring imparts specific thermal and mechanical properties to the polymer backbone.[12]

-

Fine Chemicals : It is a versatile intermediate for synthesizing specialty chemicals, including surfactants and emulsifiers.[12]

-

Pharmaceutical Intermediates : The chiral nature and functional groups of DHMTHF make it a potential starting material for the synthesis of complex pharmaceutical molecules.[12]

Conclusion

cis-2,5-Bishydroxymethyl-tetrahydrofuran is a bio-derived chemical of significant interest, bridging the gap between renewable feedstocks and high-performance materials. Its utility is intrinsically linked to its stereochemistry. A thorough understanding of its synthesis, physical properties, and the analytical techniques required to control and verify its isomeric purity is essential for its successful application. The methodologies outlined in this guide, particularly the use of NMR for isomeric quantification, provide a robust framework for researchers in the field. As the demand for sustainable materials grows, the importance of well-characterized platform molecules like cis-DHMTHF will continue to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 5. 2,5-Tetrahydrofurandimethanol [drugfuture.com]

- 6. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]

- 7. fur4sustain.eu [fur4sustain.eu]

- 8. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

- 9. 2,5-Bishydroxymethyl Tetrahydrofuran | 104-80-3 | Benchchem [benchchem.com]

- 10. CAS 104-80-3: 2,5-Bis[hydroxymethyl]tetrahydrofuran [cymitquimica.com]

- 11. cis-2,5-Bis(hydroxymethyl)tetrahydrofuran, CAS No. 2144-40-3 - iChemical [ichemical.com]

- 12. nbinno.com [nbinno.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Spectroscopic Guide to cis-2,5-Bishydroxymethyl-tetrahydrofuran: Elucidating Molecular Structure and Purity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of cis-2,5-Bishydroxymethyl-tetrahydrofuran

cis-2,5-Bishydroxymethyl-tetrahydrofuran (cis-BHMTHF), a key saturated heterocyclic compound, serves as a versatile building block in various chemical syntheses, including the development of novel polymers and pharmaceutical agents. Its stereochemistry, solubility, and reactivity are intrinsically linked to the precise arrangement of its constituent atoms. Therefore, rigorous structural characterization is paramount to ensuring its quality, purity, and suitability for downstream applications. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of cis-BHMTHF. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and analyze the expected spectral data, offering a holistic understanding of this molecule's spectroscopic signature.

The hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF) can lead to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran, making the accurate characterization of the resulting stereoisomers crucial.

Molecular Structure and Symmetry

To comprehend the spectroscopic data, it is essential to first visualize the molecule itself. cis-2,5-Bishydroxymethyl-tetrahydrofuran possesses a Cs symmetry plane, which dictates the equivalence of certain atoms and simplifies the expected NMR spectra.

Caption: Molecular graph of cis-2,5-Bishydroxymethyl-tetrahydrofuran.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool for Stereochemistry

NMR spectroscopy is arguably the most powerful technique for elucidating the three-dimensional structure and stereochemistry of organic molecules like cis-BHMTHF. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.

I. Theoretical Framework

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. In cis-BHMTHF, the electronegative oxygen atom of the tetrahydrofuran ring and the hydroxyl groups will deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The cis stereochemistry imposes a specific spatial arrangement, leading to unique through-space interactions (Nuclear Overhauser Effect) and coupling constants (J-values) that can differentiate it from its trans isomer.

II. Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Weighing: Accurately weigh 5-10 mg of cis-BHMTHF for ¹H NMR and 20-50 mg for ¹³C NMR.

- Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Methanol-d

4(CD3OD) or Dimethyl sulfoxide-d6(DMSO-d6) are excellent choices due to the compound's polarity and the presence of exchangeable hydroxyl protons.[1] - Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

- ¹H NMR Acquisition:

- Set the spectral width to approximately 12 ppm.

- Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition:

- Set the spectral width to approximately 220 ppm.

- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum and perform baseline correction.

- Reference the spectrum to the residual solvent peak (e.g., CD

3OD at δH3.31 ppm and δC49.0 ppm).[1]

SamplePrep [label="Sample Preparation\n(Dissolution in Deuterated Solvent)"];

NMRTube [label="Transfer to NMR Tube"];

Spectrometer [label="Insert into Spectrometer"];

LockShim [label="Locking & Shimming"];

Acquisition [label="Data Acquisition\n(¹H and ¹³C)"];

Processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"];

Analysis [label="Spectral Analysis"];

SamplePrep -> NMRTube -> Spectrometer -> LockShim -> Acquisition -> Processing -> Analysis;

}

Caption: Standard workflow for NMR analysis.

III. Spectral Data Analysis and Interpretation

Due to the Cs symmetry of the cis isomer, the two halves of the molecule are chemically equivalent. This results in a simplified spectrum compared to what might be expected for an asymmetric molecule.

Expected ¹H NMR Spectral Data (in CD3OD):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H2, H5 (CH-O) | ~3.8 - 4.0 | Multiplet | - | 2H |

| H6, H7 (CH | ~3.4 - 3.6 | Multiplet | - | 4H |

| H3, H4 (CH | ~1.6 - 1.9 | Multiplet | - | 4H |

| OH | ~4.8 (variable) | Broad Singlet | - | 2H |

-

Rationale: The protons on the carbons adjacent to the ring oxygen (H2, H5) are the most deshielded. The hydroxymethyl protons (H6, H7) are also deshielded by the adjacent hydroxyl group. The ring methylene protons (H3, H4) are in a more shielded, aliphatic environment and thus appear upfield. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

Expected ¹³C NMR Spectral Data (in CD3OD):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2, C5 (CH-O) | ~78 - 82 |

| C6, C7 (CH | ~63 - 67 |

| C3, C4 (CH | ~28 - 32 |

-

Rationale: The carbons bonded to the highly electronegative oxygen atoms (C2, C5, C6, C7) are significantly deshielded and appear at higher chemical shifts. The aliphatic methylene carbons of the ring (C3, C4) are the most shielded and resonate at the lowest chemical shift.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For cis-BHMTHF, it will confirm the presence of hydroxyl (-OH) and ether (C-O-C) functionalities, as well as the saturated aliphatic C-H bonds.

I. Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The stretching and bending vibrations of different functional groups have characteristic absorption frequencies.

II. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a convenient technique for liquid or solid samples, requiring minimal preparation.

1. Sample Preparation:

- Place a small drop of neat cis-BHMTHF liquid (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

2. Data Acquisition:

- Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

- Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

III. Spectral Data Analysis and Interpretation

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~2850-2960 | C-H stretch | Aliphatic |

| ~1450 | C-H bend | Aliphatic |

| ~1050-1150 (strong) | C-O stretch | Ether and Alcohol |

-

Rationale:

-

O-H Stretch: The most prominent feature will be a strong, broad absorption band around 3350 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the tetrahydrofuran ring and hydroxymethyl groups.

-

C-O Stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region will confirm the presence of both the cyclic ether and the primary alcohol C-O bonds.

-

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

I. Theoretical Framework

In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint of the molecule's structure. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen).

II. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer. This is ideal for assessing the purity of cis-BHMTHF.

1. Sample Preparation:

- Dilute a small amount of the sample in a volatile solvent like methanol or dichloromethane.

2. GC-MS Parameters:

- Injection: Inject 1 µL of the diluted sample into the GC.

- Column: A polar capillary column (e.g., DB-WAX) is suitable for separating polar analytes like diols.

- Oven Program: A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to elute the compound.

- Ionization: Electron Ionization (EI) at 70 eV is standard.

- Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range of m/z 40-300.

III. Spectral Data Analysis and Interpretation

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺˙): A peak at m/z = 132, corresponding to the molecular weight of C

6H12O3. This peak may be weak or absent due to the instability of the molecular ion of alcohols. -

Key Fragments:

-

m/z = 114: [M - H₂O]⁺˙, from the loss of a water molecule.

-

m/z = 101: [M - CH₂OH]⁺, from the loss of a hydroxymethyl radical via alpha-cleavage.

-

m/z = 83: [M - H₂O - CH₂OH]⁺, subsequent fragmentation.

-

m/z = 71: A common fragment from the cleavage of the tetrahydrofuran ring.

-

m/z = 43, 31: Smaller characteristic fragments.

-

Caption: Plausible fragmentation pathways for cis-BHMTHF in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of cis-2,5-Bishydroxymethyl-tetrahydrofuran. NMR spectroscopy confirms the molecular connectivity and, crucially, the cis stereochemistry. IR spectroscopy provides rapid verification of the key alcohol and ether functional groups. Finally, GC-MS confirms the molecular weight, assesses purity, and reveals characteristic fragmentation patterns that support the proposed structure. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can confidently verify the structure and quality of this important chemical building block, ensuring the integrity and success of their scientific endeavors.

References

-

Mass Spectrometry of Diols

- Title: Mass spectrometric analysis of long-chain esters of diols

- Source: PubMed

-

URL: [Link]

-

NMR of Tetrahydrofuran Derivatives

- Title: SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C

- Source: ResearchG

-

URL: [Link]

-

NMR Chemical Shifts of Solvents

- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry

- Source: ACS Public

-

URL: [Link]

-

Synthesis of Tetrahydrofurans

- Title: Synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans by a tandem dihydroxylation-SN2 cycliz

- Source: PubMed

-

URL: [Link]

- IR Functional Groups: Title: FTIR Basic Organic Functional Group Reference Chart Source: Thermo Fisher Scientific

- Mass Spectrometry Fragmentation: Title: Ion Types and Fragmentation Patterns in Mass Spectrometry Source: Cre

-

Synthesis of BHMTHF Precursor

- Title: Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)

- Source: ResearchG

-

URL: [Link]

Sources

Bio-based diols for polymer synthesis

An In-depth Technical Guide to Bio-based Diols for Polymer Synthesis

Abstract

The imperative shift towards a circular economy has catalyzed significant research and development in renewable feedstocks for polymer production. Bio-based diols, derived from biomass, are at the forefront of this transition, offering a sustainable alternative to their petrochemical counterparts. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of key bio-based diols in the production of high-performance polymers such as polyesters and polyurethanes. We will delve into the intricacies of production pathways, from microbial fermentation to catalytic conversion of biomass, and explore the structure-property relationships that govern the performance of the resulting polymers. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development, offering both foundational knowledge and field-proven insights to accelerate the adoption of these sustainable building blocks.

Introduction: The Imperative for Bio-based Monomers

The global polymer industry has long been reliant on finite fossil resources, a paradigm that is increasingly challenged by environmental concerns and the drive for sustainability.[1][2] Bio-based polymers, derived from renewable resources like carbohydrates, plant oils, and lignin, offer a promising pathway to reduce the carbon footprint of plastics and foster a more circular economy.[3][4][5] Diols, fundamental building blocks for a vast array of polymers, are a key focus in this transition. The ability to produce diols from biomass not only mitigates reliance on petroleum but also introduces novel chemical architectures that can impart unique and advantageous properties to the final materials.[1][6] This guide will explore the core technologies for producing key bio-based diols and their subsequent polymerization into materials with diverse applications.

Key Bio-based Diols: Production and Properties

A variety of diols can now be produced from renewable feedstocks, each with distinct production methodologies and characteristics that influence their suitability for different polymer applications.

1,3-Propanediol (PDO)

Bio-based 1,3-propanediol is a cornerstone of the bio-based polymer market, primarily used in the synthesis of polytrimethylene terephthalate (PTT). Its production from renewable resources significantly lowers greenhouse gas emissions compared to traditional petrochemical routes.[7][8]

-

Production: The most commercially successful route for bio-based PDO is the fermentation of sugars (like glucose from corn starch) or glycerol using engineered microorganisms.[9][10][11] Crude glycerol, a byproduct of biodiesel production, is an increasingly popular feedstock due to its abundance and low cost.[12] Companies like DuPont have commercialized processes using genetically modified E. coli to convert glucose to PDO.[9][10]

-

Properties and Applications: PDO is a linear aliphatic diol that, when polymerized with terephthalic acid or its derivatives, yields PTT (e.g., Sorona®). PTT exhibits excellent stretch-recovery, inherent stain resistance, and softness, making it ideal for textiles, carpets, and packaging.[7] PDO is also used in coatings, adhesives, and sealants to improve anti-aging properties and temperature resistance.[7]

1,4-Butanediol (BDO)

1,4-Butanediol is a major commodity chemical used in the production of polybutylene terephthalate (PBT), polyurethanes, and spandex fibers.[13][14] The development of bio-based BDO represents a significant step towards greening these widely used polymers.

-

Production: Bio-based BDO is primarily produced through the fermentation of sugars using engineered microbes, such as E. coli.[13][15] The metabolic pathways are engineered to convert sugars through intermediates like succinic acid to 4-hydroxybutyrate and finally to BDO.[13] Another route involves the catalytic hydrogenation of bio-based succinic acid or furfural.[16][17]

-

Properties and Applications: Bio-BDO is chemically identical to its petrochemical counterpart, allowing for its direct substitution in existing polymerization processes for PBT, polyurethanes, and as a precursor for tetrahydrofuran (THF).[14][16]

Isosorbide

Isosorbide is a rigid, bicyclic diol derived from the dehydration of sorbitol, which is produced by the hydrogenation of glucose.[18][19][20] Its unique V-shaped and chiral structure imparts interesting properties to polymers.

-

Production: The synthesis of isosorbide involves the acid-catalyzed double dehydration of sorbitol.[19] Achieving high purity isosorbide suitable for polymerization is a challenge, as side reactions can occur.[19][20]

-

Properties and Applications: The rigidity of the isosorbide molecule increases the glass transition temperature (Tg) and thermal stability of polymers like polyesters, polycarbonates, and polyurethanes.[18][21][22] However, the secondary hydroxyl groups of isosorbide exhibit lower reactivity compared to primary diols, which can make polymerization more challenging.[23] Strategies to overcome this include the use of more reactive diacid chlorides or specialized catalysts.[22][23] Isosorbide-based polymers are being explored for applications requiring high thermal performance and optical clarity.

2,5-Furandimethanol (FDME)

2,5-Furandimethanol is an aromatic diol derived from 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars.[24]

-

Production: FDME is produced by the selective hydrogenation of HMF.[24] The development of efficient and selective catalysts is crucial for high-yield production.

-

Properties and Applications: The furan ring in FDME provides rigidity and aromaticity, making it a bio-based alternative to terephthalate-based monomers. Polyesters synthesized from FDME and 2,5-furandicarboxylic acid (FDCA), such as polyethylene furanoate (PEF), exhibit excellent barrier properties, making them suitable for packaging applications.[25] FDME is also used to synthesize novel polyurethanes.[25]

Polymer Synthesis Methodologies

The synthesis of high-performance polymers from bio-based diols can be achieved through various polymerization techniques. The choice of method depends on the specific diol, the desired polymer, and the target molecular weight.

Polycondensation

Polycondensation is the most common method for synthesizing polyesters from diols and dicarboxylic acids (or their derivatives).[21]

-

Melt Polycondensation: This solvent-free method is widely used for its simplicity and reduced environmental impact. The reaction is typically carried out in two stages: an esterification or transesterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation byproduct (e.g., water or methanol) and drive the reaction to completion.[26]

Protocol: Melt Polycondensation of a Bio-based Polyester

-

Charge the bio-based diol (e.g., 1,3-propanediol) and a dicarboxylic acid (e.g., succinic acid) or its dimethyl ester into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

-

Add a catalyst, such as stannous octoate or titanium(IV) isopropoxide (typically 100-500 ppm).[26]

-

Heat the mixture under a nitrogen atmosphere to 160-190°C for 2-4 hours to carry out the initial esterification/transesterification, collecting the water or methanol byproduct.

-

Gradually increase the temperature to 220-250°C and apply a high vacuum (<1 mbar) for 3-6 hours to facilitate the removal of the diol and increase the molecular weight of the polymer.

-

The reaction is monitored by measuring the viscosity of the melt. Once the desired viscosity is reached, the polymer is extruded from the reactor under nitrogen pressure and pelletized.

-

-

Solution Polycondensation: This method is often employed when dealing with monomers that are thermally sensitive or when higher reactivity is needed. The use of reactive diacid chlorides with the diol in a suitable solvent in the presence of an acid scavenger like pyridine is a common approach, especially for less reactive diols like isosorbide.[22]

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional metal-based catalysis.[27][28] Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for polyester synthesis under mild reaction conditions.[5][29][30]

-

Advantages: Enzymatic catalysis avoids the use of toxic metal catalysts, operates at lower temperatures, and can exhibit high selectivity, which is particularly useful for monomers with multiple functional groups.[27][28]

-

Challenges: Challenges include the cost of enzymes, potential for lower molecular weight polymers compared to conventional methods, and the need for specific solvents in some cases to ensure monomer solubility and enzyme stability.[5][29]

Protocol: Enzymatic Synthesis of a Furan-based Polyester

-

In a round-bottom flask, dissolve the aromatic diol (e.g., 2,5-bis(hydroxymethyl)furan) and an aliphatic diester (e.g., dimethyl adipate) in a suitable solvent like diphenyl ether.[5][29]

-

Add immobilized Candida antarctica lipase B (iCaLB) to the reaction mixture.[5]

-

Heat the mixture at a moderate temperature (e.g., 85-95°C) under a nitrogen atmosphere with stirring.

-

The reaction progress can be monitored by taking samples and analyzing them via techniques like GPC to determine molecular weight.

-

After the desired reaction time, the enzyme is filtered off, and the polymer is isolated by precipitation in a non-solvent like methanol, followed by drying under vacuum.

-

Structure-Property Relationships of Bio-based Polymers

The chemical structure of the bio-based diol plays a crucial role in determining the final properties of the polymer.

| Bio-based Diol | Key Structural Feature | Impact on Polymer Properties | Example Polymer |

| 1,3-Propanediol | Linear, odd number of carbons | Good flexibility and elastic recovery | Polytrimethylene terephthalate (PTT) |

| 1,4-Butanediol | Linear, even number of carbons | Higher melting point and crystallinity than PDO-based polyesters | Polybutylene terephthalate (PBT) |

| Isosorbide | Rigid, V-shaped bicyclic structure | Increased glass transition temperature (Tg), enhanced thermal stability, improved optical clarity.[21][22] | Poly(isosorbide terephthalate) |

| 2,5-Furandimethanol | Aromatic furan ring | Increased rigidity, improved barrier properties, higher Tg compared to aliphatic counterparts. | Polyethylene furanoate (PEF) |

| Branched Diols | Non-linear structure | Lower crystallinity, lower melting point, potentially higher flexibility.[1] | Polyesters from 2,5-hexanediol[1] |

The use of secondary diols generally leads to polymers with higher glass transition temperatures compared to their primary diol equivalents.[1] The length of the carbon chain in linear diols also influences the thermal and mechanical properties of the resulting polymers.[26][31]

Visualization of Key Processes

Production Pathways of Key Bio-based Diols

Caption: Production pathways for key bio-based diols from various biomass feedstocks.

General Workflow for Polyester Synthesis

Caption: A generalized experimental workflow for the synthesis and characterization of bio-based polyesters.

Challenges and Future Outlook

While significant progress has been made, several challenges remain in the widespread adoption of bio-based diols. These include:

-

Cost-Competitiveness: The production costs of some bio-based diols are still higher than their petrochemical counterparts. Further advancements in feedstock processing, microbial engineering, and catalysis are needed to improve economic viability.[11]

-

Process Optimization: For diols like isosorbide, overcoming the low reactivity of secondary hydroxyl groups is crucial for achieving high molecular weight polymers in an economically feasible timeframe.[23]

-

Feedstock Availability and Sustainability: Ensuring a sustainable and non-competitive supply of biomass feedstock is essential for the long-term growth of the bio-based polymer industry. Life cycle assessments are critical to verify the environmental benefits of these materials.[8][32]

The future of bio-based diols is promising, with ongoing research focused on developing novel diols from diverse biomass sources, improving catalytic and fermentation efficiencies, and exploring new polymer structures with enhanced properties. As the chemical industry continues to embrace sustainability, bio-based diols will undoubtedly play a pivotal role in shaping the future of materials.

References

-

Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available at: [Link]

-

Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. Available at: [Link]

-

New bio-based monomers: tuneable polyester properties using branched diols from biomass. Polyestertime. Available at: [Link]

-

Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Catalytic Conversion of Cellulose-Based Biomass to Diols. MDPI. Available at: [Link]

-

Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. PMC - NIH. Available at: [Link]

-

Metabolic Engineering for Biobased 1,4-Butanediol. BioBiz. Available at: [Link]

-

New Catalytic Pathways for Production of α,ω-diols from Biomass. University of Wisconsin-Madison. Available at: [Link]

-

Bio-based 1,3-propanediol Production from Crude Glycerol. PALM OIL ENGINEERING BULLETIN. Available at: [Link]

-

Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. RSC Publishing. Available at: [Link]

-

Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. Available at: [Link]

-

Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications. Available at: [Link]

-

Biobased Linear Polyester: Effect of Acids and Diols. Digital Commons. Available at: [Link]

-

Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols. Bioplastics News. Available at: [Link]

-

Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. ResearchGate. Available at: [Link]

-

Synthesis of bio-polyurethanes with isosorbide and propanediol based poly(lactic acid) diol. Fraunhofer-Publica. Available at: [Link]

-

Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Chemical Communications (RSC Publishing). Available at: [Link]

-

Achievements and Perspectives in 1,4-Butanediol Production from Engineered Microorganisms. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

New catalytic strategies for α,ω-diols production from lignocellulosic biomass. OSTI.GOV. Available at: [Link]

-

Wide application of bio-based 1,3-Propanediol in the materials industry. AHB Global. Available at: [Link]

-

Bioseparation of 1,3-propanediol. Wikipedia. Available at: [Link]

-

Selective Deoxygenation of Biomass Polyols into Diols. MDPI. Available at: [Link]

-

Isosorbide – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry (RSC Publishing). Available at: [Link]

-

New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions (RSC Publishing). Available at: [Link]

-

Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates. MDPI. Available at: [Link]

-

Biobased 1,3-propanediol (PDO). BioRefineries Blog. Available at: [Link]

-

Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Institute of Eco-Chongming. Available at: [Link]

-

Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. Available at: [Link]

-

Synthesis of polyurethanes from biomass-derived diols. Investigation of thermal properties and structure comparison. American Chemical Society. Available at: [Link]

-

List of diols materials commonly used in polyurethane synthesis. ResearchGate. Available at: [Link]

-

Architectural Control of Isosorbide-Based Polyethers via Ring-Opening Polymerization. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry (RSC Publishing). Available at: [Link]

-

Isosorbide. Wikipedia. Available at: [Link]

-

Life-Cycle Assessment of Energy-Based Impacts of a Biobased Process for Producing 1,3-Propanediol. ResearchGate. Available at: [Link]

-

Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules - ACS Publications. Available at: [Link]

-

Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC. Available at: [Link]

-

Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. MDPI. Available at: [Link]

-

Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. NIH. Available at: [Link]

- Novel bio-based diols from sustainable raw materials, uses thereof to make diglycidyl ethers, and their coatings. Google Patents.

-

Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. Available at: [Link]

-

Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials - ACS Publications. Available at: [Link]

-

(PDF) Life Cycle Assessment of Novel Partially Bio-Based Unsaturated Polyester Resins. ResearchGate. Available at: [Link]

-

LIFE CYCLE ASSESSMENT OF RENEWABLE POLYOL MONOMERS FOR POLYURETHANE PRODUCTION. Anda Fridrihsone. Available at: [Link]

-

Screening Life Cycle Assessment of Tall Oil-Based Polyols Suitable for Rigid Polyurethane Foams. MDPI. Available at: [Link]

Sources

- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic Conversion of Cellulose-Based Biomass to Diols [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2021007171A1 - Novel bio-based diols from sustainable raw materials, uses thereof to make diglycidyl ethers, and their coatings - Google Patents [patents.google.com]

- 7. Wide application of bio-based 1,3-Propanediol in the materials industry [ahb-global.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioseparation of 1,3-propanediol - Wikipedia [en.wikipedia.org]

- 10. Biobased 1,3-propanediol (PDO) [biorrefineria.blogspot.com]

- 11. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Bio-based 1,3-propanediol Production from Crude Glycerol – PALM OIL ENGINEERING BULLETIN [poeb.mpob.gov.my]

- 13. Metabolic Engineering for Biobased 1,4-Butanediol - BioBiz [biobiz.in]

- 14. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Synthesis of isosorbide: an overview of challenging reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Isosorbide - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]

- 23. communities.springernature.com [communities.springernature.com]

- 24. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bioplasticsnews.com [bioplasticsnews.com]

- 30. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

A Technical Guide to Renewable Monomers from Biomass: From Feedstock to High-Value Polymers

Abstract: The global shift from a fossil-fuel-dependent economy to a sustainable, circular bioeconomy has catalyzed intensive research into renewable chemical feedstocks. Biomass, as the Earth's only renewable source of organic carbon, stands at the forefront of this transition, offering a rich and diverse reservoir of molecular building blocks.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and application of renewable monomers derived from biomass. We will dissect the key conversion pathways for major platform chemicals, detail the polymerization strategies to create novel biopolymers, and illuminate their applications, with a particular focus on the biomedical and pharmaceutical fields. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental choices and validation systems that underpin this burgeoning area of green chemistry.

The Foundation: Key Classes of Biomass-Derived Monomers

The journey from raw biomass to advanced polymers begins with the isolation or synthesis of polymerizable monomers. The inherent chemical diversity of biomass—comprising carbohydrates, lignin, terpenes, and oils—gives rise to distinct families of monomers, each with unique properties and potential applications.

Furan-Based Monomers from Carbohydrates

Carbohydrates, particularly C6 sugars like glucose and fructose from lignocellulosic biomass, are precursors to some of the most promising platform chemicals, notably 5-hydroxymethylfurfural (HMF).[2] HMF is a versatile intermediate that can be oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based analogue to the petroleum-derived terephthalic acid used in polyethylene terephthalate (PET).[3][4] The resulting polymer, polyethylene furanoate (PEF), exhibits superior gas barrier properties, making it an excellent candidate for packaging sensitive pharmaceuticals.[5]

Causality in Synthesis: The conversion of C6 sugars to HMF is a delicate process involving acid-catalyzed dehydration.[2] A critical challenge is preventing the rehydration and degradation of HMF into levulinic acid and formic acid. This is why many protocols employ biphasic solvent systems (e.g., water-THF or water-DMSO). The organic solvent continuously extracts HMF from the aqueous reactive phase as it forms, protecting it from degradation and driving the reaction equilibrium forward. Furthermore, while Brønsted acids are sufficient for dehydrating fructose, the conversion of glucose requires a Lewis acid catalyst to facilitate the initial isomerization of glucose (an aldose) to fructose (a ketose).[2][6]

Caption: Conversion pathway from C6 sugars to PEF.

Itaconic Acid via Fermentation

Itaconic acid (IA), a dicarboxylic acid, is recognized by the US Department of Energy as one of the top 12 value-added chemicals from biomass.[1] It is produced primarily through the fermentation of carbohydrates by fungi such as Aspergillus terreus or genetically engineered yeast like Ustilago maydis.[1][7] The trifunctional structure of IA, featuring two carboxyl groups and a polymerizable double bond, makes it an exceptionally versatile monomer for creating specialty polymers, hydrogels, and resins.[8]

Bioprocess Insights: The metabolic pathway in A. terreus involves glycolysis followed by the tricarboxylic acid (TCA) cycle in the mitochondria.[7] A key enzyme, cis-aconitate decarboxylase (CAD), diverts the TCA cycle intermediate cis-aconitate from its usual path, decarboxylating it to form itaconic acid.[1][7] Optimizing IA production requires careful control of fermentation conditions (pH, aeration, substrate concentration) and, increasingly, metabolic engineering of the host organism to enhance precursor supply and enzyme expression.[9]

Sources

- 1. Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers [mdpi.com]

- 2. Conversion of bio-carbohydrates to 5-hydroxymethylfurfural in three-component deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of a sustainable and renewable biomass-derived monomer: conceptual process design and techno-economic analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Furan-based platform chemicals

An In-depth Technical Guide to Furan-Based Platform Chemicals: From Biomass to Advanced Applications

Abstract

The transition from a fossil-fuel-dependent economy to a sustainable, bio-based paradigm is one of the most critical scientific endeavors of our time. Within the framework of the modern biorefinery, furan-based platform chemicals, derived from abundant and renewable lignocellulosic biomass, have emerged as pivotal building blocks for a new generation of chemicals, polymers, and pharmaceuticals. This guide provides a comprehensive technical overview of the synthesis, catalytic upgrading, and application of key furanic compounds, primarily 5-hydroxymethylfurfural (HMF) and furfural. We will explore the causality behind catalytic strategies, present detailed, field-tested protocols, and elucidate the pathways that transform simple sugars into high-performance materials and biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the vast potential of the furan platform.

The Furan Biorefinery: A Strategic Overview

Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source on Earth.[1] The core strategy of a furan-based biorefinery is the targeted deconstruction of the carbohydrate fractions (cellulose and hemicellulose) into their constituent C6 (hexose) and C5 (pentose) sugars, followed by catalytic dehydration to yield HMF and furfural, respectively.[2][3] These two molecules are not end-products but rather versatile intermediates—"platform chemicals"—that serve as the starting point for a diverse array of value-added products.[3][4] The inherent functionality of the furan ring, combined with its aldehyde and hydroxyl groups, provides a rich chemical playground for subsequent transformations.

The diagram below illustrates the central role of furanics in bridging biomass with high-value chemical products.

Sources

Stereochemistry of 2,5-Bishydroxymethyl-tetrahydrofuran

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

2,5-Bishydroxymethyl-tetrahydrofuran (BHMTHF), a saturated heterocyclic diol, is a pivotal platform chemical derived from the catalytic conversion of biomass.[1][2] Its structure, featuring two stereogenic centers at the C2 and C5 positions, gives rise to distinct stereoisomers that significantly influence the physicochemical properties of derivative materials. This technical guide provides a comprehensive exploration of the stereochemistry of BHMTHF, addressing its synthesis, the formation of stereoisomers, methodologies for their separation and characterization, and the profound impact of stereochemical control on polymer applications. This document is intended for researchers, chemists, and material scientists engaged in sustainable chemistry and polymer development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Stereoisomerism in a Bio-Derived Platform Chemical

The transition towards a bio-based economy has identified 5-hydroxymethylfurfural (HMF), derived from C6 sugars, as a cornerstone molecule.[1][3][4][5] Catalytic hydrogenation of HMF and its intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), yields 2,5-bishydroxymethyl-tetrahydrofuran (BHMTHF), a versatile diol monomer.[2][6] The true potential of BHMTHF in advanced materials, such as polyesters and polyurethanes, can only be unlocked through a deep understanding and control of its stereochemistry.

The BHMTHF molecule possesses two chiral centers at carbons 2 and 5. This structural feature results in three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

-

(2R, 5R)-BHMTHF and (2S, 5S)-BHMTHF : These are non-superimposable mirror images (enantiomers) where the hydroxymethyl groups are on opposite sides of the tetrahydrofuran ring plane, designated as the trans configuration.

-

(2R, 5S)-BHMTHF : This isomer is a meso compound, meaning it has chiral centers but is achiral overall due to an internal plane of symmetry. The hydroxymethyl groups are on the same side of the ring plane, designated as the cis configuration.

The spatial arrangement of these hydroxyl groups dictates how the monomer packs in a polymer chain, profoundly affecting material properties such as crystallinity, thermal stability, and mechanical strength.[7][8] This guide elucidates the causal relationships between synthesis, stereochemical outcome, and final material performance.

Synthetic Pathways and Stereochemical Control

The primary route to BHMTHF involves the complete hydrogenation of HMF. This is typically a two-step process, whether performed sequentially or in a single pot: first, the reduction of the aldehyde group in HMF to a hydroxyl group to form BHMF, followed by the saturation of the furan ring. The stereochemical outcome is largely determined in the second step.

Catalytic Hydrogenation: The Genesis of Stereoisomers

The catalytic hydrogenation of the furan ring in BHMF is the critical stereochemistry-determining step. The choice of catalyst and reaction conditions dictates the resulting ratio of cis to trans isomers.

-

Raney-Nickel Catalysts : Hydrogenation of HMF or BHMF using Raney-nickel often yields a product mixture rich in the cis isomer.[7][8] This is attributed to the steric hindrance of the catalyst surface, favoring the adsorption of the furan ring from one face, leading to the syn-addition of hydrogen atoms.

-

Noble Metal Catalysts (Ru, Pt, Pd) : Ruthenium, platinum, and palladium catalysts are also highly effective for this transformation.[1] The stereoselectivity can be tuned by modifying the catalyst support and reaction parameters (temperature, pressure, solvent), although the cis isomer often remains the predominant product under many conditions.

Post-Synthetic Isomerization: Gaining Stereochemical Control

Given that direct synthesis often favors the cis isomer, post-synthetic isomerization is a crucial strategy for accessing trans-enriched BHMTHF. A highly effective method is the ruthenium-catalyzed borrowing hydrogen-type reaction .[7][8]

This process involves a temporary, reversible oxidation of the secondary alcohols on the tetrahydrofuran ring to ketones, which allows for epimerization at the C2 and C5 positions. Subsequent reduction of the ketone intermediates regenerates the alcohols, yielding a thermodynamically equilibrated mixture with a higher proportion of the more stable trans isomer.

Separation, Isolation, and Characterization of Stereoisomers

Effective analysis and utilization of BHMTHF require robust methods for separating and characterizing its stereoisomers.

Preparative Separation: Diastereomeric Derivatization

Due to their similar boiling points, separating cis and trans BHMTHF by distillation is challenging. A highly effective laboratory-scale method involves converting the diols into their diacetate esters.[7]

The trans-diacetate isomer exhibits lower solubility in solvents like diethyl ether at reduced temperatures, allowing it to be selectively precipitated and isolated. The cis and trans diols can then be regenerated through hydrolysis of the separated esters.

Analytical Quantification: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical separation and quantification of stereoisomers.[9] The direct approach, which utilizes a chiral stationary phase (CSP), is most common.[10]

-

Principle : The CSP creates a chiral environment within the column. As the racemic mixture of BHMTHF passes through, the enantiomers form transient diastereomeric complexes with the CSP of differing stabilities.[10][11] This results in different retention times, allowing for their separation and quantification.

-

Column Selection : Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating chiral alcohols and related compounds.[12]

-

Mobile Phase : The choice of mobile phase (typically a mixture of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) is critical for achieving optimal resolution.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers based on the distinct chemical environments of their protons and carbons.[13][14]

The key diagnostic signals in ¹H NMR are those of the protons at the C2 and C5 positions (H-2, H-5) and the protons of the hydroxymethyl groups (-CH₂OH).

-

Symmetry : The cis isomer possesses a Cₛ plane of symmetry, making the two halves of the molecule equivalent. This results in a simpler spectrum with fewer signals compared to the asymmetric trans enantiomers.

-

Chemical Shifts and Coupling Constants : The spatial orientation of the hydroxymethyl groups influences the electronic environment and, consequently, the chemical shifts of nearby protons. Vicinal coupling constants (³J) between H-2/H-5 and adjacent ring protons can also differ significantly, reflecting the different dihedral angles in the cis and trans configurations.[14]

| Proton Signal | Expected Observation for cis-BHMTHF | Expected Observation for trans-BHMTHF | Rationale |

| Ring Protons (H-2, H-5) | Single set of signals due to symmetry. | Two distinct sets of signals for the non-equivalent protons. | The plane of symmetry in the cis isomer renders H-2 and H-5 chemically equivalent. |

| Hydroxymethyl Protons (-CH₂OH) | Typically appears as a single doublet (if coupled to H-2/H-5). | May appear as two distinct sets of signals or a more complex pattern. | Different steric environment and anisotropic effects in the trans isomer. |

| Other Ring Protons (H-3, H-4) | Simpler multiplet patterns. | More complex multiplet patterns due to lack of symmetry. | Diastereotopic protons in the trans isomer have different chemical shifts and couplings. |

The Influence of Stereochemistry on Polymer Properties

The true value of stereochemical control is realized in the properties of polymers synthesized from BHMTHF. The cis and trans isomers behave as distinct monomers, leading to polymers with different macromolecular architectures.

-

Crystallinity and Thermal Properties : Polyesters synthesized with a high content of the linear, symmetric trans-BHMTHF exhibit higher crystallinity and melting points.[7] The kinked structure of the cis isomer disrupts chain packing, leading to more amorphous polymers with lower glass transition temperatures.

-

Mechanical Performance : The stereochemical composition directly impacts the mechanical properties of materials like polyurethanes (PUs). For adhesive applications, PUs derived from a specific cis/trans mixture (e.g., 57/43) have shown superior mechanical properties compared to those made from isomerically pure starting materials, highlighting the importance of precise stereochemical tuning.[7][8]

Experimental Protocols

Protocol 1: Synthesis of BHMTHF from HMF

Causality: This protocol outlines the complete hydrogenation of biomass-derived HMF to BHMTHF using a robust catalyst. The conditions are chosen to ensure full saturation of both the aldehyde and the furan ring.